molecular formula C20H21NO B1359522 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone CAS No. 898764-19-7

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone

Cat. No. B1359522
M. Wt: 291.4 g/mol
InChI Key: QWXFCVIUAVWPJU-UHFFFAOYSA-N
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Description

This compound is a chemical that has been studied for its potential to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Scientific Research Applications

Antimicrobial Properties

  • Synthesized novel derivatives of a related compound, namely (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, have demonstrated significant antibacterial and antifungal activities. These activities are attributed to the presence of the heterocyclic ring in the structure, and the activity increased with the introduction of a methoxy group (Hublikar et al., 2019).

Synthesis Techniques

  • Efficient one-pot synthetic procedures have been developed for the synthesis of pyrrole derivatives related to the compound . These methods are economical and yield good results (Kaur & Kumar, 2018).
  • Another study focused on the reduction of acylpyrroles to synthesize new pyrrolo[1,2-b]cinnolin-10-one ring systems, showcasing the versatility in synthesis approaches for related compounds (Kimbaris & Varvounis, 2000).

Biological Activities

  • Research into pyrazole derivatives, including structures similar to the query compound, revealed potential as antimicrobial and anticancer agents. These compounds have been synthesized using microwave-assisted methods, demonstrating a diverse range of applications in biological fields (Ravula et al., 2016).
  • A study involving isomorphous structures related to the query compound emphasized the importance of molecular structure in determining the properties and potential applications of these compounds (Swamy et al., 2013).

Structural and Chemical Analysis

  • Detailed structural and chemical analyses have been conducted on compounds related to the query compound. These studies involve advanced techniques like density functional theory (DFT), X-ray diffraction, and spectroscopy to understand the molecular structure and properties (Huang et al., 2021).

properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-6-5-7-16(2)19(15)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h3-11H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXFCVIUAVWPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643034
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone

CAS RN

898764-19-7
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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